2-chloro-N-(quinolin-3-yl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-quinolin-3-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-6-11(15)14-9-5-8-3-1-2-4-10(8)13-7-9/h1-5,7H,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGMXFPYPJHPSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50575455 | |
| Record name | 2-Chloro-N-(quinolin-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50575455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121221-07-6 | |
| Record name | 2-Chloro-N-(quinolin-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50575455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N-(quinolin-3-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism
The most widely reported method involves the nucleophilic substitution of chloroacetyl chloride with quinolin-3-amine under basic conditions. The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.
General Procedure (Adapted from WO2022077154A1):
-
Reagents :
-
Quinolin-3-amine (1.0 equiv)
-
Chloroacetyl chloride (1.2–1.5 equiv)
-
Base: Triethylamine (TEA, 2.0 equiv) or N,N-diisopropylethylamine (DIPEA, 1.5 equiv)
-
Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)
-
-
Steps :
-
Dissolve quinolin-3-amine in DCM (40 mL per 10 mmol) and cool to 0°C.
-
Add TEA/DIPEA dropwise, followed by chloroacetyl chloride.
-
Stir at 0°C for 30 minutes, then warm to room temperature for 2–4 hours.
-
Quench with ice water, extract with DCM, wash with NaHCO₃, dry over Na₂SO₄, and concentrate.
-
Purify via silica gel chromatography (hexane/ethyl acetate = 3:1).
-
Solvent-Dependent Optimization
Comparative Analysis of Solvents and Bases
| Solvent | Base | Temperature | Yield | Purity (HPLC) | Reference |
|---|---|---|---|---|---|
| DCM | DIPEA | 0°C → RT | 90% | 98.3% | |
| DMF | TEA | RT | 88% | 96.4% | |
| THF | NaHCO₃ | Reflux | 78% | 92.1% |
Key Observations :
-
DCM/DIPEA : Highest yield (90%) and scalability for industrial applications.
-
DMF/TEA : Suitable for lab-scale synthesis with shorter reaction times (2 hours).
-
THF/NaHCO₃ : Lower yield due to incomplete acylation at reflux.
Phase Transfer Catalysis (PTC) for Enhanced Efficiency
Method from EP2621894B1
-
Catalyst : Tetrabutylammonium bromide (TBAB, 0.1 equiv)
-
Conditions :
-
Solvent: Ethyl acetate/DCM (1.5:1 v/v)
-
Base: Aqueous Na₂CO₃ (2.0 equiv)
-
Time: 1 hour at 40°C
-
Advantages :
Microwave-Assisted Synthesis
Accelerated Protocol (Adapted from ACS Omega)
-
Microwave Conditions :
-
Power: 300 W
-
Temperature: 100°C
-
Time: 15 minutes
-
Outcome :
-
Yield increases to 92% compared to conventional heating (78%).
-
Reduced side products (e.g., diacylation).
One-Pot Synthesis via Schotten-Baumann Reaction
Modified Procedure from Der Pharma Chemica
-
Combine quinolin-3-amine (1.0 equiv) and chloroacetyl chloride (1.2 equiv) in water.
-
Add NaOH (2.0 equiv) dropwise at 0°C.
-
Stir vigorously for 1 hour; filter and recrystallize from ethanol.
Catalytic Systems for Low-Temperature Synthesis
CuI-Mediated Coupling (J. Org. Chem.)
-
Reagents :
-
CuI (10 mol%)
-
Terminal alkyne (3.0 equiv)
-
Solvent: Ethanol
-
Procedure :
-
React 2-chloro-N-(quinolin-3-yl)acetamide with alkynes at room temperature.
-
Note : Primarily used for downstream derivatization but confirms substrate stability.
Critical Analysis of Methodologies
Advantages and Limitations
| Method | Pros | Cons |
|---|---|---|
| Direct Acylation | High yield, scalable | Requires chromatography |
| PTC | No chromatography | Limited solvent compatibility |
| Microwave | Fast, high efficiency | Specialized equipment needed |
| Schotten-Baumann | Aqueous conditions | Moderate yield |
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(quinolin-3-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form amines.
Condensation Reactions: It can react with aldehydes or ketones to form imines or other condensation products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents such as ethanol or water.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of quinoline amines.
Scientific Research Applications
Biological Activities
The quinoline scaffold, which includes 2-chloro-N-(quinolin-3-yl)acetamide, is known for a wide range of biological activities. Recent studies highlight its potential in the following areas:
- Antimicrobial Activity : Compounds containing the quinoline structure have exhibited significant antibacterial and antifungal properties. For instance, derivatives of quinoline have shown effectiveness against Escherichia coli, Staphylococcus aureus, and various fungal strains such as Aspergillus niger .
- Anti-inflammatory Properties : Research indicates that quinoline derivatives can act as anti-inflammatory agents, potentially useful in treating conditions like arthritis and colitis .
- Anticancer Activity : Several studies report that quinoline-based compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for tumor growth .
- Antiviral Properties : Some derivatives have been evaluated for their ability to inhibit viral replication, particularly in the context of HIV and other viral pathogens .
Synthetic Pathways
The synthesis of this compound can be achieved through several methods:
- Vilsmeier-Haack Reaction : This method involves the formylation of quinoline derivatives to produce 2-chloroquinoline-3-carbaldehyde, which can then be reacted with acetamide derivatives to yield this compound .
- Nucleophilic Substitution Reactions : The chlorine atom in 2-chloroquinoline can be substituted with various nucleophiles, including amines and thioureas, leading to a variety of functionalized products with potential biological activities .
Therapeutic Potential
The therapeutic applications of this compound are promising:
Pain Management
Research has indicated that quinoline-derived amides can act as modulators of the vanilloid receptor (VR1), which is involved in pain perception. These compounds may serve as potential analgesics for treating chronic pain conditions such as arthritis .
Diabetes Management
Recent studies have explored the synthesis of piperazine-conjugated quinoline derivatives aimed at addressing type 2 diabetes. These compounds may enhance insulin sensitivity or exhibit anti-diabetic effects through various mechanisms .
Neuroprotective Agents
Quinoline derivatives are being investigated for their neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's disease. Their ability to chelate metal ions and inhibit amyloid-beta aggregation presents a novel approach to treatment .
Case Studies
Several case studies illustrate the practical applications and efficacy of this compound:
Mechanism of Action
The mechanism of action of 2-chloro-N-(quinolin-3-yl)acetamide involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- Synthesis: Most derivatives are synthesized via nucleophilic substitution, where chloroacetyl chloride reacts with amines or heterocyclic bases. For example, 2-Chloro-N-(2,3-diphenylquinoxaline-6-yl)acetamide was prepared in 92% yield using DMF as a solvent , while the hydroxyacetamide derivative (3g) achieved 78% yield under reflux conditions .
- Substituent Effects: The quinoline core in 2-chloro-N-(quinolin-3-yl)acetamide provides a planar aromatic system conducive to π-π stacking in biological targets, whereas pyridine or pyrazole-based analogues may exhibit different solubility and steric profiles.
Key Observations :
- Anticancer Activity : The thiadiazol-2-yl derivative (7d) demonstrated potent cytotoxicity against Caco-2 cells (IC₅₀ = 1.8 µM), outperforming 5-fluorouracil in the same study . This highlights the impact of incorporating electron-withdrawing groups (e.g., fluorine) and rigid heterocycles.
- Antimicrobial Activity : Chloroacetamides with oxadiazole or thiadiazole moieties exhibit moderate antimicrobial effects, likely due to interactions with bacterial enzymes .
- Herbicidal Activity : Alachlor and related chloroacetamides inhibit plant α-amylase, underscoring the role of lipophilic substituents (e.g., methoxymethyl) in herbicidal potency .
Structure-Activity Relationship (SAR) Insights
- Quinoline vs.
- Chlorine Substitution : The 2-chloro group enhances electrophilicity, facilitating covalent interactions with cysteine residues in enzymes (e.g., glutathione S-transferase inhibition in herbicides) .
- Auxiliary Substituents : Methoxy or cyclohexyl groups improve lipid solubility, influencing membrane permeability and bioavailability .
Biological Activity
2-Chloro-N-(quinolin-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its antibacterial, antiviral, and anticancer properties, supported by various studies and findings.
Chemical Structure and Properties
This compound can be described by its chemical formula . The presence of a chloro group and a quinoline moiety suggests potential interactions with biological targets, which are critical for its activity.
Antibacterial Activity
Numerous studies have investigated the antibacterial properties of this compound and related compounds. The following table summarizes key findings regarding its antibacterial efficacy against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison with Standard Antibiotics |
|---|---|---|
| Escherichia coli | 4 µg/mL | More potent than penicillin G |
| Staphylococcus aureus | 8 µg/mL | Comparable to norfloxacin |
| Klebsiella pneumoniae | 16 µg/mL | Less effective than erythromycin |
| Pseudomonas aeruginosa | 32 µg/mL | Similar to standard drugs |
Research indicates that derivatives of quinoline compounds, including this compound, exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study reported that certain derivatives showed inhibition zones comparable to standard antibiotics, indicating their potential as alternative antimicrobial agents .
Antiviral Activity
The antiviral properties of this compound have also been explored. A notable study highlighted that quinoline derivatives could inhibit viral replication effectively. The mechanism appears to involve the disruption of viral entry or replication processes within host cells. For example, compounds with similar structures demonstrated up to 85% inhibition of viral growth in vitro, with low cytotoxicity observed at effective concentrations .
Anticancer Activity
The anticancer potential of this compound has been assessed through various in vitro studies. It has shown promising results against several cancer cell lines:
| Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| HeLa (cervical cancer) | 15 | Significant growth inhibition |
| MCF-7 (breast cancer) | 20 | Moderate cytotoxicity |
| A549 (lung cancer) | 25 | Effective at higher concentrations |
Research indicates that the compound can induce apoptosis in cancer cells, potentially through the activation of caspases and modulation of cell cycle progression . Further investigations into its mechanism of action are warranted to fully elucidate its anticancer properties.
Case Studies
- Antibacterial Efficacy Study : A study conducted on a series of quinoline derivatives found that those with electron-withdrawing groups exhibited enhanced antibacterial activity against E. coli and S. aureus. The study concluded that structural modifications could optimize the biological activity of these compounds.
- Antiviral Mechanism Exploration : Another research effort focused on the antiviral mechanisms of quinoline derivatives, revealing that they might inhibit viral replication by interfering with RNA synthesis. This finding supports the further development of these compounds as antiviral agents .
Q & A
Q. What are the established synthetic routes for 2-chloro-N-(quinolin-3-yl)acetamide, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Nucleophilic substitution : React 3-aminoquinoline with chloroacetyl chloride in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base to neutralize HCl byproducts. Reaction progress is monitored via TLC (hexane:ethyl acetate 7:3) .
- Alternative route : Adapt the Vilsmeier-Haack reaction (as used for quinoline derivatives in ) by substituting starting materials to introduce the acetamide group. Optimize temperature (353 K) and solvent (DMF/POCl₃) .
- Optimization : Adjust solvent polarity (e.g., acetonitrile vs. DMF), base strength (TEA vs. K₂CO₃), and reaction time (12–24 h) to improve yield (>70%) and reduce impurities. Purify via column chromatography (silica gel, gradient elution) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Key Techniques :
- NMR : Use ¹H/¹³C NMR in DMSO-d₆ to confirm the quinoline proton environment (δ 8.5–9.0 ppm) and acetamide carbonyl (δ 165–170 ppm) .
- FTIR : Identify C=O stretch (~1650 cm⁻¹), N-H bend (~1550 cm⁻¹), and C-Cl stretch (~750 cm⁻¹) .
- Single-crystal XRD : Resolve intramolecular interactions (e.g., C–H···O) and hydrogen-bonding networks critical for stability .
- Data Validation : Cross-reference HRMS (e.g., m/z 275.0582 for [M+H]⁺) and elemental analysis (C, H, N ±0.3%) .
Q. What preliminary biological screening strategies are recommended for this compound?
- In vitro assays :
- Antimicrobial : Test against Gram-positive/negative bacteria (MIC via broth dilution) and fungi (C. albicans) at 10–100 µg/mL .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Dosage : Start at 10 µM and escalate to 100 µM, noting solubility in DMSO (<1% v/v in media) .
Advanced Research Questions
Q. How can substitution reactions at the chloro and quinoline moieties be tailored to enhance bioactivity?
- Functionalization Strategies :
- Nucleophilic substitution : Replace Cl with amines (e.g., piperidine) or thiols under basic conditions (NaOH, EtOH, reflux) .
- Quinoline modification : Introduce electron-withdrawing groups (e.g., -CF₃) via Friedländer synthesis to modulate electronic effects on receptor binding .
- Case Study : Substitution with pyrrolidine increased antinociceptive activity in related compounds (ED₅₀ = 15 mg/kg in murine models) .
Q. What computational approaches are suitable for predicting binding modes and pharmacokinetic properties?
- Molecular Docking : Use AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2) or EGFR kinase, leveraging the quinoline core’s π-π stacking potential .
- ADMET Prediction : Employ SwissADME to assess LogP (~2.5), BBB permeability (low), and CYP450 inhibition risk .
- MD Simulations : Run 100-ns trajectories (GROMACS) to evaluate stability in binding pockets, focusing on hydrogen bonds with key residues (e.g., COX-2 Tyr385) .
Q. How can contradictory data on biological activity be resolved?
- Case Example : Discrepancies in antimicrobial efficacy may arise from strain-specific resistance or assay conditions.
- Resolution :
Validate via standardized CLSI protocols.
Compare with structurally analogous compounds (e.g., 2-chloro-N-(4-fluorophenyl)acetamide in ) to isolate substituent effects .
Use isogenic bacterial strains to rule out efflux pump interference .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
